molecular formula C9H5F5O2 B2899185 Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate CAS No. 1980049-41-9

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate

Cat. No.: B2899185
CAS No.: 1980049-41-9
M. Wt: 240.129
InChI Key: KOTXJVUCMSTGHQ-UHFFFAOYSA-N
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Description

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5F5O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a trifluoromethyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 2,6-difluoro-4-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents can be optimized to reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(trifluoromethyl)benzoate
  • Methyl 2,4-difluorobenzoate
  • 4-(Trifluoromethyl)benzoic acid

Uniqueness

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate is unique due to the presence of both fluorine atoms and a trifluoromethyl group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high metabolic stability and lipophilicity .

Properties

IUPAC Name

methyl 2,6-difluoro-4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c1-16-8(15)7-5(10)2-4(3-6(7)11)9(12,13)14/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTXJVUCMSTGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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